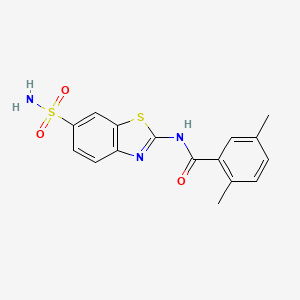![molecular formula C12H16ClNO3 B2377011 N-[3-(3-chlorophényl)-3-hydroxypropyl]-2-méthoxyacétamide CAS No. 2034257-34-4](/img/structure/B2377011.png)
N-[3-(3-chlorophényl)-3-hydroxypropyl]-2-méthoxyacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide: is an organic compound that features a chlorinated phenyl group, a hydroxypropyl chain, and a methoxyacetamide moiety
Applications De Recherche Scientifique
Chemistry: N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems. It may also serve as a model compound for studying metabolic pathways involving similar structures.
Medicine: Potential applications in medicine include its use as a precursor for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide typically involves the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylamine derivative under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and acylation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methoxyacetamide moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The chlorinated phenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain and methoxyacetamide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
3-Chloromethcathinone: A synthetic cathinone with a similar chlorinated phenyl group.
N-(3-chlorophenethyl)-4-nitrobenzamide: Another compound with a chlorinated phenyl group and amide functionality.
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]acetamide: A compound with similar structural features but different substituents.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-17-8-12(16)14-6-5-11(15)9-3-2-4-10(13)7-9/h2-4,7,11,15H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABODPLXBSATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
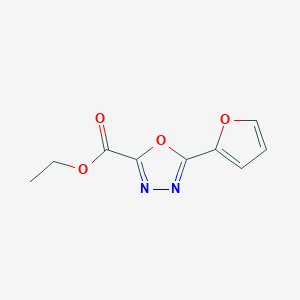
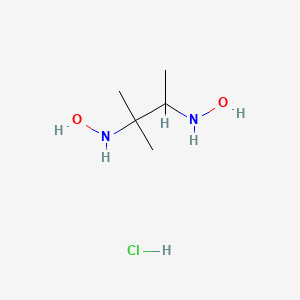

![8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376936.png)
![1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2376937.png)

![3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2376939.png)

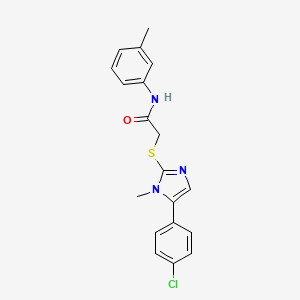
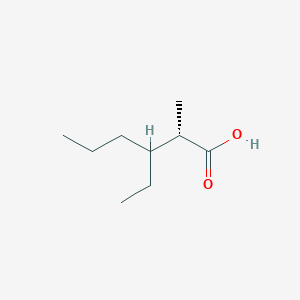

![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)
